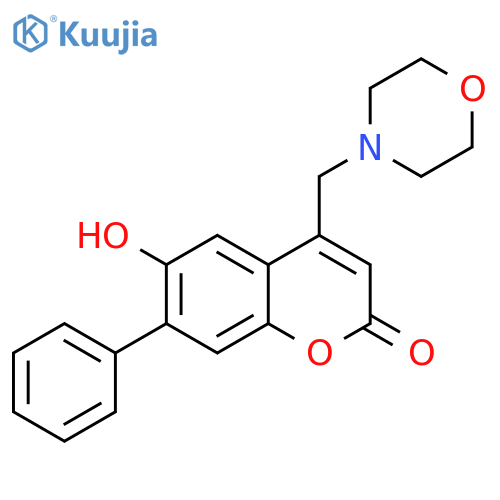Cas no 859142-91-9 (6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one)
6-ヒドロキシ-4-(モルホリン-4-イル)メチル-7-フェニル-2H-クロメン-2-オンは、複素環化合物に属する高度に機能化されたクマリン誘導体です。その特徴的な構造は、モルホリン基とフェニル基の導入により、優れた分子多様性と生物学的活性を示します。特に、この化合物は蛍光特性や酵素阻害能を有し、医薬品中間体や生物学的プローブとしての応用が期待されます。分子内のヒドロキシル基とモルホリン構造は、水溶性の向上やターゲット分子との特異的相互作用を可能にし、創薬研究における有用性を高めています。また、安定性に優れた結晶性固体として取り扱いやすい点も利点です。

859142-91-9 structure
商品名:6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one
CAS番号:859142-91-9
MF:C20H19NO4
メガワット:337.369165658951
CID:5421650
6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(morpholin-4-ium-4-ylmethyl)-2-oxo-7-phenylchromen-6-olate
- 6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one
-
- インチ: 1S/C20H19NO4/c22-18-11-17-15(13-21-6-8-24-9-7-21)10-20(23)25-19(17)12-16(18)14-4-2-1-3-5-14/h1-5,10-12,22H,6-9,13H2
- InChIKey: FUQUYHIHEGPBJP-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(C3=CC=CC=C3)=C(O)C=C2C(CN2CCOCC2)=C1
6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-1890-10μmol |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-20μmol |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-1mg |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-15mg |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 15mg |
$89.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-3mg |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-5μmol |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-5mg |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-30mg |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 30mg |
$119.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-4mg |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1890-10mg |
6-hydroxy-4-[(morpholin-4-yl)methyl]-7-phenyl-2H-chromen-2-one |
859142-91-9 | 10mg |
$79.0 | 2023-09-11 |
6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
859142-91-9 (6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one) 関連製品
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
